molecular formula C13H23NO2S B2556532 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide CAS No. 1448137-75-4

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide

Cat. No.: B2556532
CAS No.: 1448137-75-4
M. Wt: 257.39
InChI Key: FPEFHUKXYKARRC-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide is a synthetic organic compound that features a cyclopentyl group, a methoxytetrahydrothiophene moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Methoxytetrahydrothiophene Moiety: This can be achieved through the heterocyclization of appropriate substrates, such as the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in a nucleophilic substitution reaction.

    Formation of the Acetamide Functional Group: This can be accomplished by reacting the intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxytetrahydrothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The cyclopentyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition or as a ligand in receptor binding studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxytetrahydrothiophene moiety may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-((3-methoxytetrahydrothiophen-3-yl)methyl)acetamide: can be compared to other acetamide derivatives with similar structural features.

    Thiophene-based compounds:

Uniqueness

  • The combination of a cyclopentyl group, methoxytetrahydrothiophene moiety, and acetamide functional group in a single molecule is unique and may confer distinct chemical and biological properties.
  • Its structural features may offer advantages in terms of binding specificity and stability in various applications.

Properties

IUPAC Name

2-cyclopentyl-N-[(3-methoxythiolan-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2S/c1-16-13(6-7-17-10-13)9-14-12(15)8-11-4-2-3-5-11/h11H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEFHUKXYKARRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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